molecular formula C8H13N3O3 B14870582 N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B14870582
M. Wt: 199.21 g/mol
InChI Key: ZPFVZPGJGLZHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. For instance, the condensation of 1,3-diketones with hydrazine derivatives can yield pyrazole intermediates, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions, transition-metal catalysis, and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the carboxamide and methoxy groups.

    1,3-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but without the methoxy groups.

Uniqueness

N,3-dimethoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

N,3-dimethoxy-N,1-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C8H13N3O3/c1-10-5-6(7(9-10)13-3)8(12)11(2)14-4/h5H,1-4H3

InChI Key

ZPFVZPGJGLZHPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.